molecular formula C10H9N3O B13995795 2-Quinoxalinecarboxamide, 3-methyl- CAS No. 17357-92-5

2-Quinoxalinecarboxamide, 3-methyl-

Cat. No.: B13995795
CAS No.: 17357-92-5
M. Wt: 187.20 g/mol
InChI Key: HIXVRVHZNVQVJS-UHFFFAOYSA-N
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Description

2-Quinoxalinecarboxamide, 3-methyl- is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2-Quinoxalinecarboxamide, 3-methyl- consists of a quinoxaline ring with a carboxamide group at the 2-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalinecarboxamide, 3-methyl- typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 3-methyl-2-quinoxalinecarboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of 2-Quinoxalinecarboxamide, 3-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Quinoxalinecarboxamide, 3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Quinoxalinecarboxamide, 3-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarboxamide, 3-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

2-Quinoxalinecarboxamide, 3-methyl- can be compared with other similar compounds in the quinoxaline family:

Uniqueness: The presence of both the carboxamide group at the 2-position and the methyl group at the 3-position gives 2-Quinoxalinecarboxamide, 3-methyl- unique chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

17357-92-5

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-methylquinoxaline-2-carboxamide

InChI

InChI=1S/C10H9N3O/c1-6-9(10(11)14)13-8-5-3-2-4-7(8)12-6/h2-5H,1H3,(H2,11,14)

InChI Key

HIXVRVHZNVQVJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(=O)N

Origin of Product

United States

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